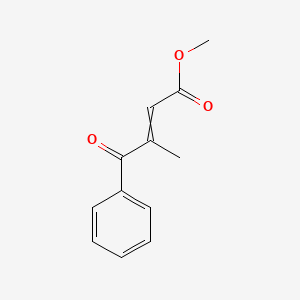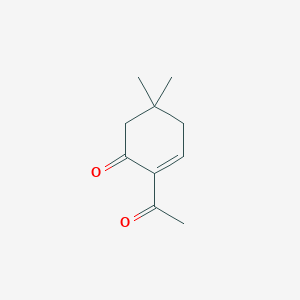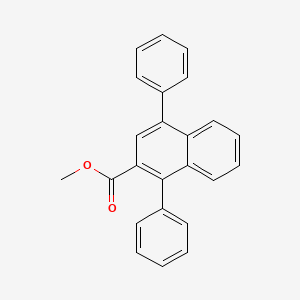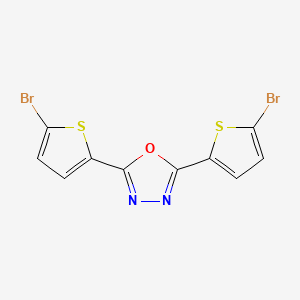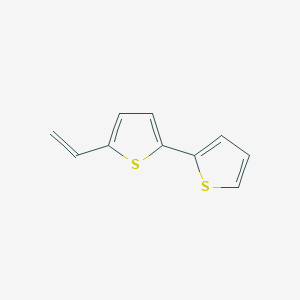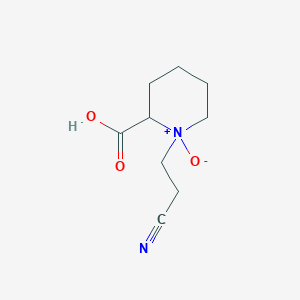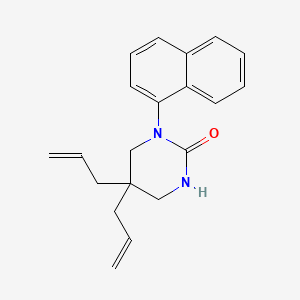![molecular formula C14H20N2O3 B14677551 4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one CAS No. 34185-38-1](/img/structure/B14677551.png)
4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring and a methoxy-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzyl chloride with imidazolidin-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-[(propan-2-yl)oxy]phenyl derivatives.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazolidinone ring is known to interact with active sites of enzymes, potentially inhibiting their function. Additionally, the methoxy-substituted phenyl group can engage in hydrophobic interactions with target proteins, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
4-Methoxybenzyl chloride: A precursor in the synthesis of the target compound.
Imidazolidin-2-one: The core structure of the target compound.
4-Hydroxy-3-[(propan-2-yl)oxy]phenyl derivatives: Products of oxidation reactions.
Uniqueness
4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one is unique due to its combination of an imidazolidinone ring and a methoxy-substituted phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
34185-38-1 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
4-[(4-methoxy-3-propan-2-yloxyphenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)19-13-7-10(4-5-12(13)18-3)6-11-8-15-14(17)16-11/h4-5,7,9,11H,6,8H2,1-3H3,(H2,15,16,17) |
InChIキー |
GSJUGGSOBLHWMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)CC2CNC(=O)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
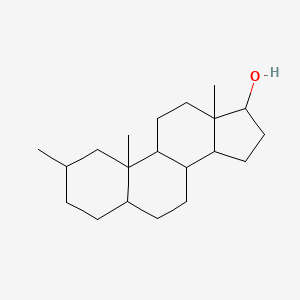
![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
